![molecular formula C14H19NO6S B4238296 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4238296.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid
Overview
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid, also known as PDPC, is a chemical compound that has been extensively studied for its potential use in scientific research. PDPC is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid is not fully understood, but it is believed to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in learning and memory processes in the brain. By blocking the activity of the NMDA receptor, 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid may be able to modulate glutamate signaling in the brain, leading to potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its potential therapeutic effects for neurological disorders, 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid has also been shown to have analgesic and anti-inflammatory effects. 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid has also been shown to modulate the activity of various ion channels, including calcium channels and potassium channels.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid for lab experiments is its high purity and reliability. 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid can be synthesized in high yields and purity, making it a valuable tool for investigating various biological processes. However, one limitation of 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid. One area of research is in the development of new therapeutic applications for 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid, particularly in the field of neuroscience. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid, as well as its potential toxicity and limitations for lab experiments. Finally, 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid may also have potential applications in other fields, such as drug development and chemical biology.
Scientific Research Applications
1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid has been shown to have potential therapeutic effects for neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid has also been used to study the role of glutamate receptors in the brain, as well as to investigate the mechanisms of action of various drugs.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-20-11-5-6-12(21-2)13(8-11)22(18,19)15-7-3-4-10(9-15)14(16)17/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXIUPMTVDPSCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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